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Compound of Interest

Compound Name:
2-Methylbenzo[d]thiazole-7-

carbaldehyde

Cat. No.: B166079 Get Quote

2-Methylbenzo[d]thiazole-7-carbaldehyde is a heterocyclic aldehyde containing the

benzothiazole bicyclic ring system. The presence of the aldehyde group at the 7-position and a

methyl group at the 2-position makes it a versatile building block for the synthesis of a variety of

more complex molecules. The benzothiazole core is a well-known pharmacophore found in

numerous compounds with a wide range of biological activities, including antimicrobial,

anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

The primary utility of this compound as an intermediate lies in the reactivity of its aldehyde

functional group, which can readily undergo several classical organic reactions to form new

carbon-carbon and carbon-nitrogen bonds.

Potential Synthetic Applications and Generalized
Protocols
The aldehyde group of 2-Methylbenzo[d]thiazole-7-carbaldehyde is the primary site for

synthetic elaboration. Below are generalized protocols for common reactions that this

intermediate is expected to undergo.

Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. This

reaction is valuable for synthesizing α,β-unsaturated systems.
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Generalized Protocol:

To a solution of 2-Methylbenzo[d]thiazole-7-carbaldehyde (1 equivalent) in a suitable

solvent (e.g., ethanol, toluene, or acetic acid), add the active methylene compound (1-1.2

equivalents) (e.g., malonic acid, ethyl cyanoacetate, malononitrile).

Add a catalytic amount of a base (e.g., piperidine, pyridine, or ammonium acetate).

Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

If no precipitate forms, concentrate the solvent under reduced pressure and purify the

residue by column chromatography or recrystallization.

Data Presentation (Hypothetical Yields):

Active
Methylene
Compound

Base Catalyst Solvent
Reaction Time
(h)

Hypothetical
Yield (%)

Malononitrile Piperidine Ethanol 4 85-95

Ethyl

Cyanoacetate

Ammonium

Acetate
Toluene 8 70-85

Malonic Acid Pyridine Pyridine 6 60-75

Experimental Workflow:
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Start

Dissolve 2-Methylbenzo[d]thiazole-7-carbaldehyde
and active methylene compound in solvent

Add base catalyst

Heat to reflux and monitor by TLC

Cool, precipitate/concentrate

Filter/Purify (Column Chromatography/Recrystallization)

Characterize final product

Click to download full resolution via product page

Caption: Knoevenagel Condensation Workflow.

Schiff Base Formation
Schiff bases are formed by the condensation of a primary amine with an aldehyde. These

compounds are important intermediates for the synthesis of various heterocyclic compounds

and have shown a broad spectrum of biological activities.
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Generalized Protocol:

Dissolve 2-Methylbenzo[d]thiazole-7-carbaldehyde (1 equivalent) in a suitable solvent

(e.g., ethanol or methanol).

Add the primary amine (1 equivalent) (e.g., aniline, substituted anilines, or alkylamines).

Add a few drops of a catalytic amount of glacial acetic acid.

Stir the reaction mixture at room temperature or heat to reflux for 1-6 hours, monitoring by

TLC.

Upon completion, cool the reaction mixture. The Schiff base may precipitate out of the

solution.

Collect the solid by filtration, wash with a cold solvent, and dry. If no solid forms, remove the

solvent under reduced pressure and purify the product.

Data Presentation (Hypothetical Yields):

Primary Amine Solvent Reaction Time (h)
Hypothetical Yield
(%)

Aniline Ethanol 2 (reflux) 90-98

4-Fluoroaniline Methanol 4 (rt) 85-95

Benzylamine Ethanol 3 (reflux) 80-90

Experimental Workflow:
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Start

Dissolve 2-Methylbenzo[d]thiazole-7-carbaldehyde
and primary amine in solvent

Add catalytic glacial acetic acid

Stir at RT or reflux, monitor by TLC

Cool and collect precipitate by filtration

Wash and dry the Schiff base product

Click to download full resolution via product page

Caption: Schiff Base Formation Workflow.

Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and

ketones using a phosphonium ylide. This reaction is particularly useful for forming C=C bonds

with good control over the stereochemistry of the resulting alkene.

Generalized Protocol:

Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base

(e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent
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(e.g., THF or DMSO) under an inert atmosphere.

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

Add a solution of 2-Methylbenzo[d]thiazole-7-carbaldehyde (1 equivalent) in the same

anhydrous solvent dropwise to the ylide solution.

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to

overnight, monitoring by TLC.

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting alkene by column chromatography.

Data Presentation (Hypothetical Yields):

Phosphonium
Salt

Base Solvent
Reaction
Temperature

Hypothetical
Yield (%)

(Methoxymethyl)t

riphenylphospho

nium chloride

n-BuLi THF -78 °C to rt 70-85

(Triphenylphosph

oranylidene)acet

onitrile

- Toluene Reflux 80-90

Ethyl

(triphenylphosph

oranylidene)acet

ate

- DCM rt 85-95
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Start

Prepare phosphonium ylide with strong base
in anhydrous solvent under inert atmosphere

Cool ylide solution

Add 2-Methylbenzo[d]thiazole-7-carbaldehyde solution

Warm to room temperature and stir

Quench reaction

Extract with organic solvent

Dry, concentrate, and purify by column chromatography

Characterize the alkene product
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Caption: Wittig Reaction Workflow.
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Potential Signaling Pathways and Biological
Applications
Given that specific biological data for derivatives of 2-Methylbenzo[d]thiazole-7-
carbaldehyde is unavailable, we can hypothesize potential biological targets based on the

broader benzothiazole class of compounds. Benzothiazole derivatives have been reported to

act as:

Anticancer Agents: Some benzothiazoles exert their anticancer effects by inhibiting kinases

involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR

pathway.

Antimicrobial Agents: They can interfere with microbial growth by inhibiting essential

enzymes or disrupting cell wall synthesis.

Monoamine Oxidase (MAO) Inhibitors: Certain 2-methylbenzothiazole derivatives have

shown potent and selective inhibition of MAO-B, an enzyme involved in the metabolism of

neurotransmitters.[5] This suggests potential applications in neurodegenerative diseases like

Parkinson's disease.

Hypothetical Signaling Pathway Inhibition:

Cell Proliferation Signaling

PI3K Akt mTOR
Cell Proliferation

& Survival

Benzothiazole
Derivative

Inhibition

Click to download full resolution via product page

Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.
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2-Methylbenzo[d]thiazole-7-carbaldehyde represents a potentially valuable, yet

underexplored, chemical intermediate. Its aldehyde functionality allows for a wide range of

chemical transformations, paving the way for the synthesis of diverse molecular architectures.

While specific experimental data for this compound is scarce in the public domain, the general

reactivity of aldehydes and the established biological importance of the benzothiazole nucleus

suggest that its derivatives are promising candidates for drug discovery and materials science.

Further research is warranted to synthesize and evaluate the biological activities of novel

compounds derived from this versatile building block. Researchers and drug development

professionals are encouraged to explore its synthetic potential and contribute to the

understanding of its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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